Sulfo-Cy3.5 amine chemical structure and properties
Sulfo-Cy3.5 amine chemical structure and properties
An In-depth Technical Guide to Sulfo-Cy3.5 Amine for Researchers and Drug Development Professionals
Introduction
Sulfo-Cy3.5 amine is a water-soluble, orange-red fluorescent dye valued for its exceptional photostability, high quantum yield, and bright fluorescence in the visible spectrum.[1] As a member of the cyanine dye family, its spectral properties are intermediate between those of Cyanine3 and Cyanine5.[2][3] The presence of four sulfonate groups renders the molecule highly hydrophilic, making it particularly suitable for biological applications in aqueous environments.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of Sulfo-Cy3.5 amine, with a focus on its utility in bioconjugation for research and drug development.
Chemical Structure and Physicochemical Properties
Sulfo-Cy3.5 amine consists of a central cyanine fluorophore responsible for its fluorescent properties. This core is modified with four sulfonate (SO₃⁻) groups to ensure high water solubility. A linker arm separates the fluorophore from a primary aliphatic amine group (-NH₂). This amine serves as a reactive handle for conjugation to various biomolecules.
Below is a diagram representing the key functional components of the Sulfo-Cy3.5 amine molecule.
Caption: Functional components of Sulfo-Cy3.5 amine.
Physicochemical and Spectral Properties
The key properties of Sulfo-Cy3.5 amine are summarized in the table below. These characteristics make it a versatile tool for fluorescent labeling.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₂K₂N₄O₁₃S₄ | |
| Molecular Weight | 1051.38 g/mol | |
| Excitation Maximum (λ_abs) | ~576-581 nm | |
| Emission Maximum (λ_em) | ~596-603 nm | |
| Stokes Shift | ~15 nm | |
| Molar Extinction Coefficient (ε) | 139,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.11 | |
| Solubility | Good in water, DMSO, and DMF | |
| Appearance | Deep purple powder |
Bioconjugation and Applications
The primary amine group of Sulfo-Cy3.5 amine allows for its covalent attachment to a wide range of biomolecules through various conjugation chemistries. This makes it a valuable reagent for creating fluorescent probes used in numerous biological and biomedical applications.
Bioconjugation Chemistry
The aliphatic primary amine of Sulfo-Cy3.5 is nucleophilic and can be readily coupled with electrophilic functional groups on target molecules, such as:
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Activated Esters (e.g., NHS esters): This is a common method for labeling proteins at lysine residues or the N-terminus.
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Carboxylic Acids: In the presence of a carbodiimide (like EDC), the amine can form a stable amide bond with a carboxyl group.
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Epoxides: The amine group can react with epoxides to form a stable carbon-nitrogen bond.
Key Applications
Sulfo-Cy3.5 amine and its conjugates are utilized in a variety of advanced applications:
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Fluorescence Microscopy: Labeled biomolecules allow for high-resolution imaging of cellular and tissue structures.
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Flow Cytometry: Its distinct signal is suitable for precise cell sorting and analysis.
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Protein and Nucleic Acid Labeling: It is widely used to fluorescently tag proteins, antibodies, and nucleic acids for detection and tracking.
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Molecular Probes: Labeled molecules serve as effective probes in bioanalytical assays to study molecular interactions.
Experimental Protocols
General Protocol for Protein Labeling via EDC/NHS Chemistry
This protocol outlines a general procedure for conjugating Sulfo-Cy3.5 amine to a protein containing accessible carboxylic acid groups.
Materials:
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Protein of interest in a suitable buffer (e.g., MES, pH 6.0)
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Sulfo-Cy3.5 amine
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N-hydroxysuccinimide (NHS)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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Quenching solution (e.g., Tris or hydroxylamine)
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Purification column (e.g., size-exclusion chromatography)
Workflow:
The following diagram illustrates the key steps in the bioconjugation process.
Caption: Experimental workflow for protein labeling.
Procedure:
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Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., MES buffer, pH 6.0).
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Activation: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.
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Conjugation: Add Sulfo-Cy3.5 amine (dissolved in reaction buffer or DMSO) to the activated protein solution. The molar ratio of dye to protein should be optimized for the specific application.
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Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction by consuming any remaining activated esters.
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Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
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Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~576 nm (for the dye).
Storage and Handling
For long-term stability, Sulfo-Cy3.5 amine should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. When preparing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the dye and its conjugates from prolonged exposure to light.
